molecular formula C9H18O B109591 8-Nonen-1-ol CAS No. 13038-21-6

8-Nonen-1-ol

Cat. No.: B109591
CAS No.: 13038-21-6
M. Wt: 142.24 g/mol
InChI Key: FKGFCVJJLGSFSB-UHFFFAOYSA-N
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Description

8-Nonen-1-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 142.24 and a linear formula of C9H18O .


Synthesis Analysis

This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A, which has cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells .


Molecular Structure Analysis

The molecular formula of this compound is C9H18O . Its average mass is 142.239 Da and its mono-isotopic mass is 142.135757 Da .


Chemical Reactions Analysis

This compound is a reactant in the synthesis of chlorosulfolipid (+)-danicalipin A . More detailed information about its chemical reactions is not available in the search results.


Physical and Chemical Properties Analysis

This compound is a clear liquid . It has a boiling point of 134 °C at 20 mmHg and a melting point of -7 °C . The density of this compound is 0.85g/cm3 .

Scientific Research Applications

Insect Pheromone Synthesis

8-Nonen-1-ol has been studied for its role in insect pheromone synthesis. Research conducted by Roelofs et al. (1971) identified trans-8, trans-10-Dodecadien-1-ol as a sex attractant of the codling moth, using antennal responses (electroantennograms) to various monounsaturated compounds. This discovery highlights the potential use of this compound derivatives in developing insect attractants for pest control (Roelofs et al., 1971).

Odor Characterization

Sakoda et al. (1995) investigated the chemical structure-odor correlation in n-nonen-1-ols, including isomers of this compound. By synthesizing these alcohols and evaluating their odor characteristics, they found that the odor profiles were largely determined by the positions of the carbon-double bond. This research contributes to understanding the molecular basis of odor perception and may be applicable in fragrance and flavor industries (Sakoda et al., 1995).

Phytotoxic Compounds

The work of Rivero-Cruz et al. (2000) involved isolating phytotoxic nonenolides from the fungus Phoma herbarum. They identified compounds, such as 7,8-dihydroxy-9-propyl-5-nonen-9-olide, that significantly inhibited the radicle growth of seedlings. This discovery is significant for agricultural research, particularly in understanding plant-pathogen interactions and potentially developing new herbicides (Rivero-Cruz et al., 2000).

Synthesis of Pheromones

Ishmuratov et al. (2019) developed an improved procedure for preparing 4Z-nonen-1-ol, a key intermediate in synthesizing sex pheromones for the cabbage moth and cotton bollworm. Their method highlights the importance of this compound derivatives in creating synthetic pheromones for agricultural pest management (Ishmuratov et al., 2019).

Pheromone Synthesis for Pest Control

Fukusaki et al. (1992) focused on the large-scale preparation of (+)-disparlure, the gypsy moth pheromone, using 8-methyl-2-nonen-1-ol. Their chemico-enzymatic procedure contributes to the field of integrated pest management by providing a method to produce pheromones for controlling harmful insect populations (Fukusaki et al., 1992).

Safety and Hazards

8-Nonen-1-ol is combustible . The safety information includes the following precautionary statements: Keep away from heat/sparks/open flames/hot surfaces. No smoking. Wear protective gloves/ eye protection/ face protection. In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish. Store in a well-ventilated place. Keep cool .

Properties

IUPAC Name

non-8-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGFCVJJLGSFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454905
Record name 8-Nonen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13038-21-6
Record name 8-Nonen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name non-8-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.064 mole of 8-nonen-1-ol and 0.19 mole of triethylamine (3 molar excess) in 100 mL of hexane was prepared. To the stirred solution, 0.13 mole of methanesulfonyl chloride (2 molar excess) was added dropwise over 5 min. After the addition was complete, stirring was continued for 2 h. Cold water was poured into the reaction mixture to destroy any excess methanesulfonyl chloride. The aqueous layer was separated from the organic layer, and was extracted with diethyl ether. The organic phases were combined and washed with dilute HC, H2O, 5% NaHCO3 and H2O. The organic layer was dried over MgSO4 and the solvent was removed by rotary evaporation. The respective reactions afforded 8-nonen-1-mesylate in 95% yield. The final product had the following properties: 1H NMR (300 MHZ, CDCl3): δ 5.86-5.72 (m, 1H), 5.02-4.91 (m, 2H), 4.23 (t, J=7.4 Hz, 2H), 2.97 (s, 2H), 2.05 (m, 2H), 1.80 (m, 2H), 1.39-1.27 (m, 8H). 13C NMR (75.5 MHZ, CDCl3): δ 138.33, 113.78, 69.85, 36.52, 33.19, 28.59, 28.35 (2 peaks), 28.23, 24.86.
Quantity
0.19 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-nonen-1-ol acetate eliciting a strong electrophysiological response in male Manduca sexta at low concentrations?

A1: The research paper demonstrates that this compound acetate, when tested at a very low concentration (10^-0 µg), elicited a notable electrophysiological response in male Manduca sexta moths. [] This suggests that male M. sexta possess olfactory receptors highly sensitive to this compound. Such sensitivity could indicate that this compound acetate, or a structurally similar compound, plays a role in the mating behavior of this species, potentially acting as a pheromone or pheromone component. This finding opens avenues for further investigation into the use of this compound acetate, and related compounds, in pest management strategies targeting M. sexta populations, such as mating disruption or attract-and-kill techniques.

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